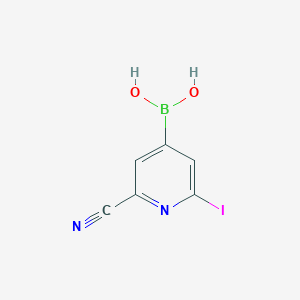
(2-Cyano-6-iodopyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-iodopyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H4BIN2O2 and a molecular weight of 273.83 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-cyano-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents followed by electrophilic borylation .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-iodopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Cyano-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Cyano-6-iodopyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Bromophenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
2-Cyano-4-fluoropyridine: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
(2-Cyano-6-iodopyridin-4-yl)boronic acid is unique due to its combination of a cyano group, an iodine atom, and a boronic acid group, which provides distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C6H4BIN2O2 |
|---|---|
Molecular Weight |
273.83 g/mol |
IUPAC Name |
(2-cyano-6-iodopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BIN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H |
InChI Key |
AUBBXZKPUMXCCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)I)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















